molecular formula C14H15F2NO2 B104661 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone CAS No. 84162-82-3

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Cat. No.: B104661
CAS No.: 84162-82-3
M. Wt: 267.27 g/mol
InChI Key: UGPWQEIGJWVJDR-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .

Biochemical Analysis

Biochemical Properties

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions, particularly in the synthesis of antiproliferative agents . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to display 5-HT2 antagonist activity, which suggests its interaction with serotonin receptors . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and modulating the downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, its 5-HT2 antagonist activity can affect serotonin signaling pathways, which are crucial for various physiological processes, including mood regulation, appetite, and sleep. Additionally, it may impact gene expression by altering the transcriptional activity of genes involved in these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a 5-HT2 antagonist, it binds to serotonin receptors, inhibiting their activity and preventing the downstream signaling cascade. This inhibition can lead to changes in gene expression, particularly those genes involved in serotonin signaling pathways. Additionally, it may interact with other enzymes and proteins, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under sealed and dry conditions at temperatures between 2-8°C . Its degradation over time can lead to reduced efficacy and potential changes in its biochemical properties. Long-term studies in vitro and in vivo are necessary to fully understand its temporal effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antiproliferative activity and 5-HT2 antagonism . At higher doses, it may cause toxic or adverse effects, including potential respiratory irritation and serious eye irritation . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding the specific enzymes and cofactors involved in its metabolism is crucial for optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function . It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect its accumulation and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and optimizing its use in biochemical applications.

Chemical Reactions Analysis

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Comparison with Similar Compounds

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone can be compared with similar compounds such as:

  • 1-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethanone
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)propanone
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)butanone

These compounds share structural similarities but differ in their specific substituents and chain lengths, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific difluorobenzoyl group, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWQEIGJWVJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372387
Record name 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-82-3
Record name 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84162-82-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of 6.6 g of aluminum chloride and 20 ml of 1,3-difluorobenzene was added, with stirring at ambient temperature, 5.0 g of N-acetylisonipecotyl chloride. The reaction mixture was heated under reflux for 11/2 hrs and then poured onto 100 ml of ice and water. The mixture was extracted with chloroform. The chloroform fractions were combined, washed with water and dried over anhydrous magnesium sulfate and filtered. Evaporation of the filtrate gave an oil. Trituration of the oil with pentane gave 4.65 g (65.9%) of product, mp, 100°-102°.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65.9%

Synthesis routes and methods II

Procedure details

1,3-difluorobenzene (6.7 g, 58.7 mmol) and ammonium chloride (13.3 g, 250 mmol) are added to 15 ml of dichloromethane and cooled to room temperature; thereto is drop-added 50 ml of dichloromethane wherein 1-acetyl-4-piperidinyl carboxylic acid chloride (9.8 g, 51.8 mmol) is dissolved. A reaction is carried out at reflux for 3 hours and the resulting mixture is poured into a mixture of ice and hydrochloric acid after completion of reaction. The mixture is extracted with dichloromethane (20 ml×3). The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness to obtain 5.01 g of a product, with a yield of 36%.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods III

Procedure details

To a rapidly stirred slurry of aluminum chloride (3.3 g, 24.7 mmol) and 1,3-difluorobenzene (10 mL) at ambient temperature was added 1-acetylpiperidine-4-carbonyl chloride (2.5 g, 13.2 mmol). The reaction mixture was heated at reflux (100° C.) for 1.5 hours and then poured into 30 mL of ice water, the mixture was extracted with DCM (50 ml) and the organic layer was washed with water and dried over Na2SO4. The solvent was removed in vacuo to give an oil. Trituration of the oil with pentane gave the title product (1.75 g, 6.22 mmol, 47%) as a white solid. MS (ESI) m/z 268.3 (M+H+); HPLC (Novapak 150×3.9 mm C-18 column: mobile phase: 35-90% acetonitrile/water with 0.1% TFA, at 2 mL/min over 2 min.) t 1.04 min.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

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